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Compound of Interest

Compound Name: Enrofloxacin Methyl Ester

Cat. No.: B15295174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Enrofloxacin Methyl Ester. Due to the limited publicly available experimental data for this

specific derivative, this document leverages data from the parent compound, Enrofloxacin, for

comparative analysis. All quantitative data is presented in structured tables, and detailed

experimental protocols are provided.

Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Its

methyl ester derivative, Enrofloxacin Methyl Ester, is primarily encountered as a reference

standard for analytical purposes, such as chromatography. Understanding its spectroscopic

signature is crucial for impurity profiling, metabolite identification, and quality control in drug

development. This guide summarizes the key spectroscopic characteristics (NMR, IR, and MS)

that define Enrofloxacin Methyl Ester.

Molecular Structure and Properties
IUPAC Name: Methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylate[1]

Molecular Formula: C₂₀H₂₄FN₃O₃[1]
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Molecular Weight: 373.42 g/mol [1]

Accurate Mass: 373.1802[1]

Spectroscopic Data
While specific experimental spectra for Enrofloxacin Methyl Ester are not readily available in

the public domain, the following tables provide key mass spectrometry data and

predicted/comparative data for NMR and IR based on the known spectra of Enrofloxacin.

3.1. Mass Spectrometry (MS)

The mass spectrum of Enrofloxacin Methyl Ester is expected to show a prominent molecular

ion peak corresponding to its accurate mass.

Parameter Value Reference

Ionization Mode
Electrospray Ionization (ESI),

Positive
[2]

Molecular Ion [M+H]⁺

(Calculated)
374.1876

Accurate Mass of Neutral

Molecule
373.1802 [1]

Fragmentation Pattern: The fragmentation of Enrofloxacin Methyl Ester in MS/MS analysis

would likely involve the loss of the methyl ester group, cleavage of the piperazine ring, and

other characteristic fragmentations of the quinolone core. These patterns would be crucial for

its specific identification.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts for Enrofloxacin Methyl Ester based on the

known spectrum of Enrofloxacin and general principles of NMR spectroscopy. The addition of

the methyl ester group will primarily affect the chemical shift of the quinolone ring protons and

introduce a new singlet for the methyl protons.
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¹H NMR (Predicted)

Proton Assignment
Predicted Chemical Shift

(ppm)
Multiplicity

H-2 ~8.6 s

H-5 ~7.9 d

H-8 ~7.0 d

N-CH (cyclopropyl) ~3.5 m

-OCH₃ ~3.8 s

Piperazine-H 3.2 - 3.4 m

Piperazine-H 2.5 - 2.7 m

Ethyl-CH₂ ~2.5 q

Cyclopropyl-CH₂ 1.1 - 1.3 m

Ethyl-CH₃ ~1.1 t

¹³C NMR (Predicted)
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (ester) ~165

C=O (ketone) ~177

Quinolone Ring Carbons 105 - 155

-OCH₃ ~52

Piperazine Carbons 45 - 55

Ethyl-CH₂ ~47

N-CH (cyclopropyl) ~35

Ethyl-CH₃ ~12

Cyclopropyl-CH₂ ~8

3.3. Infrared (IR) Spectroscopy

The IR spectrum of Enrofloxacin Methyl Ester will exhibit characteristic absorption bands for

its functional groups. The most significant change from the spectrum of Enrofloxacin will be the

appearance of a strong C=O stretching band for the ester group and the absence of the broad

O-H stretch of the carboxylic acid.

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibrational Mode

C=O (Ester) 1720 - 1740 Stretch

C=O (Ketone) 1620 - 1640 Stretch

C=C (Aromatic) 1450 - 1600 Stretch

C-F 1000 - 1400 Stretch

C-O (Ester) 1000 - 1300 Stretch

C-N 1020 - 1250 Stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15295174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15295174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
4.1. Synthesis of Enrofloxacin Methyl Ester

This protocol describes a general method for the esterification of Enrofloxacin.

Materials:

Enrofloxacin

Methanol (anhydrous)

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Suspend Enrofloxacin in anhydrous methanol in a round-bottom flask.

Cool the mixture in an ice bath.

Slowly add thionyl chloride dropwise with stirring.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture and remove the excess methanol using a

rotary evaporator.

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate

solution to neutralize any remaining acid.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain

the crude Enrofloxacin Methyl Ester.

Purify the product by column chromatography or recrystallization.

4.2. Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or higher

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the

solvent.

Mass Spectrometry: High-resolution mass spectra can be obtained using an electrospray

ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

IR Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR)

spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Enrofloxacin Methyl Ester.
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Caption: Experimental workflow for the synthesis and analysis of Enrofloxacin Methyl Ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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